An In-depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers, Scientists, and Drug Development Professionals
Dde Biotin-PEG4-Alkyne is a versatile, cleavable biotinylating reagent that is instrumental in a wide array of applications within chemical biology, proteomics, and drug discovery. Its unique trifunctional architecture, comprising a terminal alkyne for click chemistry, a biotin (B1667282) moiety for affinity purification, and a hydrazine-labile Dde protecting group for controlled release, makes it an invaluable tool for the selective labeling, capture, and analysis of biomolecules.
This technical guide provides a comprehensive overview of Dde Biotin-PEG4-Alkyne, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key workflows to facilitate its effective use in the laboratory.
Core Properties and Specifications
Dde Biotin-PEG4-Alkyne is a polyethylene (B3416737) glycol (PEG)-based linker that offers enhanced solubility in aqueous media and reduces steric hindrance during conjugation reactions.[1][2] The key quantitative data for this reagent are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₃₂H₅₀N₄O₈S |
| Molecular Weight | 650.83 g/mol |
| CAS Number | 1802908-00-4 |
| Purity | Typically >95% |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other organic solvents.[3] |
| Storage Conditions | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light.[4] |
Key Applications and Experimental Workflows
The primary utility of Dde Biotin-PEG4-Alkyne lies in its ability to biotinylate azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the efficient and specific labeling of proteins, peptides, nucleic acids, and other molecules of interest. The incorporated biotin then serves as a high-affinity handle for capture and enrichment using streptavidin-coated resins. A critical feature is the Dde protecting group, which can be cleaved under mild conditions with hydrazine (B178648), enabling the release of the captured biomolecules for downstream analysis.[1][5]
Bioconjugation and Affinity Purification Workflow
The general workflow for using Dde Biotin-PEG4-Alkyne for bioconjugation and affinity purification is depicted below. This process involves the initial "click" reaction to attach the biotin tag, followed by capture on a streptavidin matrix, and concluding with the cleavage and release of the target molecule.
Caption: General workflow for the use of Dde Biotin-PEG4-Alkyne.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Dde Biotin-PEG4-Alkyne.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol provides a general method for the biotinylation of an azide-modified protein with Dde Biotin-PEG4-Alkyne. Optimization may be required depending on the specific protein and its concentration.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dde Biotin-PEG4-Alkyne
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Purification resin (e.g., desalting column or spin filter) to remove excess reagents.[6]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Dde Biotin-PEG4-Alkyne in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO or water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the Dde Biotin-PEG4-Alkyne stock solution to achieve a final concentration of 50-200 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Add the copper ligand stock solution to a final concentration of 250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Biotinylated Protein:
-
Remove excess unreacted Dde Biotin-PEG4-Alkyne and reaction components using a desalting column or a spin filter with an appropriate molecular weight cutoff (MWCO).[6]
-
Protocol 2: Cleavage of the Dde Protecting Group
This protocol describes the release of the biotinylated molecule from the streptavidin resin through the cleavage of the Dde group.
Materials:
-
Biotinylated molecule captured on streptavidin-coated beads
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Preparation of Cleavage Solution:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Washing the Resin:
-
Wash the streptavidin beads with the captured biotinylated molecule extensively with the wash buffer to remove any non-specifically bound proteins.
-
-
Dde Cleavage:
-
Resuspend the washed beads in the 2% hydrazine/DMF solution.
-
Incubate at room temperature for 3-5 minutes with gentle agitation.[7][8]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.
-
Repeat the hydrazine treatment two more times to ensure complete cleavage.[7][8]
-
-
Post-Cleavage Processing:
-
Combine the supernatants from the cleavage steps.
-
The released molecule can be further purified or directly used for downstream applications such as mass spectrometry or SDS-PAGE analysis.
-
Logical Relationship of Components in Dde Biotin-PEG4-Alkyne
The functional components of Dde Biotin-PEG4-Alkyne are logically interconnected to provide its unique capabilities. The diagram below illustrates these relationships.
Caption: Functional components of Dde Biotin-PEG4-Alkyne.
Safety and Handling
Dde Biotin-PEG4-Alkyne is intended for research use only.[4] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Dde Biotin-PEG4-alkyne|MSDS [dcchemicals.com]
